Tanikolide

Descripción

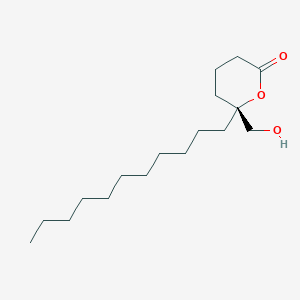

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H32O3 |

|---|---|

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

(6R)-6-(hydroxymethyl)-6-undecyloxan-2-one |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-13-17(15-18)14-11-12-16(19)20-17/h18H,2-15H2,1H3/t17-/m1/s1 |

Clave InChI |

NLAYXWYCDWDTBF-QGZVFWFLSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@@]1(CCCC(=O)O1)CO |

SMILES canónico |

CCCCCCCCCCCC1(CCCC(=O)O1)CO |

Sinónimos |

tanikolide |

Origen del producto |

United States |

Isolation and Natural Occurrence

Discovery and Initial Characterization of Tanikolide

This compound was first reported in 1999 by Singh, Milligan, and Gerwick following its isolation from a marine cyanobacterium. nih.gov The compound was identified as a novel lactone exhibiting antifungal and toxic properties. nih.gov The initial characterization of this compound was accomplished through comprehensive spectroscopic analysis, with two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy playing a crucial role in elucidating its planar structure. nih.gov

To determine the compound's stereochemistry, the primary alcohol of this compound was oxidized to form a carboxylic acid. This derivative was then reacted to form diastereomeric amides, which were analyzed by ¹H NMR to establish the absolute configuration at carbon-5 as R. nih.gov The initial biological assessment showed that this compound possessed antifungal activity against Candida albicans and was toxic to brine shrimp. nih.govmdpi.com

| Property | Description | Method of Determination |

| Chemical Class | Lactone | Spectroscopic Analysis (NMR, MS) |

| Molecular Formula | C₁₃H₂₂O₃ | Mass Spectrometry |

| Key Structural Features | 12-membered macrolide ring, C5-hydroxyl group | 2D NMR Spectroscopy |

| Absolute Stereochemistry | C5-(R) | ¹H NMR analysis of PGME amide derivatives |

| Reported Bioactivity | Antifungal, Brine Shrimp Toxicity, Molluscicidal | Bioassays |

Bioprospecting and Source Organisms of this compound

The discovery of this compound is a direct result of bioprospecting efforts focused on marine microorganisms, which are known to be a prolific source of unique secondary metabolites with potential therapeutic applications. nih.gov These natural products often serve defensive or signaling roles for the producing organism in its natural environment. nih.gov

The exclusive natural source of this compound identified to date is the marine cyanobacterium Lyngbya majuscula. nih.govmdpi.comnih.gov This filamentous, non-heterocystous cyanobacterium is widely distributed in tropical and subtropical marine environments. researchgate.net L. majuscula is renowned in the field of marine natural products for its remarkable biosynthetic capacity, producing a wide array of structurally diverse and biologically active compounds. researchgate.net In fact, a significant portion of all anti-infective compounds reported from the Lyngbya morphotype have been isolated specifically from L. majuscula. mdpi.com Besides this compound, other related metabolites, including this compound seco-acid and this compound dimer, have also been isolated from this organism. nih.gov

The specific strain of Lyngbya majuscula from which this compound was first isolated was collected from Tanikeli Island, Madagascar. nih.govmdpi.com While this remains the definitive location for the discovery of this compound, various strains of L. majuscula from different geographical locations have yielded other classes of bioactive compounds, highlighting the chemical diversity within the species. mdpi.comresearchgate.net

| Compound Class | Organism | Geographical Origin of Strain |

| This compound | Lyngbya majuscula | Tanikeli Island, Madagascar |

| This compound Dimer | Lyngbya majuscula | Madagascar |

| Barbamide | Lyngbya majuscula | Barbara Beach, Curaçao |

| Hectochlorin | Lyngbya majuscula | Hector Bay, Jamaica & Boca del Drago Beach, Panama |

| Lobocyclamides | Lyngbya confervoides | Cay Lobos, Southern Bahamas |

Isolation Methodologies from Natural Extracts

The isolation of this compound from its natural source follows a multi-step process typical for the purification of marine natural products. nih.govrroij.com The procedure begins with the collection of the cyanobacterial biomass, which is then subjected to an extraction process to separate the organic molecules from the cellular material. pandawainstitute.com

The initial report on this compound specified its isolation from the lipid extract of Lyngbya majuscula, indicating the use of a nonpolar organic solvent system. nih.gov This crude extract is a complex mixture containing numerous compounds. mdpi.com To isolate the target compound, the extract undergoes a series of chromatographic separations. rroij.comrsc.org Techniques such as column chromatography using a solid stationary phase like silica (B1680970) gel are employed for initial fractionation of the extract based on polarity. researchgate.net Subsequent purification of these fractions is typically achieved using high-performance liquid chromatography (HPLC), which offers higher resolution to separate structurally similar compounds and yield pure this compound. rsc.orgresearchgate.net

| Isolation Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction | To obtain a crude lipid-soluble extract from the cyanobacterial biomass. nih.gov |

| 2. Fractionation | Column Chromatography (e.g., Silica Gel) | To separate the crude extract into simpler fractions based on compound polarity. researchgate.net |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of the target compound from co-eluting impurities. rsc.org |

| 4. Structure Elucidation | Spectroscopic Analysis (NMR, MS) | To determine the chemical structure and stereochemistry of the isolated compound. nih.govrroij.com |

Biosynthetic Investigations

Proposed Biosynthetic Pathways of Tanikolide

The proposed biosynthesis of this compound, its seco acid, and its dimer is believed to occur via a polyketide synthase (PKS) pathway. nih.gov

Polyketide Synthase (PKS) Pathway Hypothesis

The biosynthesis of this compound is hypothesized to proceed through a PKS pathway. nih.gov Polyketide synthases are multi-enzyme complexes that catalyze the stepwise condensation of acyl-CoA starter units with malonyl-CoA or methylmalonyl-CoA extender units. This process resembles fatty acid synthesis but with greater variability in the incorporated units and subsequent modifications, leading to a diverse range of polyketide structures. wikipedia.org The presence of a branching carbon atom at C-5 in this compound, which is logically derived from the C-1 of acetate (B1210297), suggests the potential involvement of an enzyme similar to HMG-CoA synthase, an enzyme known to introduce branches in other polyketide biosynthesis pathways such as those for curacin A and jamaicamide A. nih.gov

Enzymatic Involvement in Polyketide Backbone Formation

The formation of the polyketide backbone of this compound is proposed to involve a PKS system. nih.gov While specific enzymes directly involved in this compound biosynthesis have not been fully elucidated, general PKS mechanisms involve several key enzymatic domains. These typically include an acyltransferase (AT) for selecting and loading extender units, a ketosynthase (KS) for catalyzing the condensation reaction, and an acyl carrier protein (ACP) that carries the growing polyketide chain as a thioester. wikipedia.orgbiorxiv.org Further modifications of the β-keto group formed after condensation can be carried out by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to β-hydroxyl, α,β-double bond, or saturated carbons, respectively. wikipedia.orgbiorxiv.org The branching at C-5 in this compound suggests the involvement of an enzyme analogous to HMG-CoA synthase, which catalyzes the aldol (B89426) addition of acetate to a β-ketothioester. nih.govrsc.org

Mechanisms for Stereochemical Control in Natural Production

The natural production of this compound involves specific stereochemical control mechanisms, as evidenced by the isolation of enantiomerically pure forms. nih.govresearchgate.netmdpi.comresearchgate.net While the precise enzymatic mechanisms governing stereochemistry in this compound biosynthesis are not fully detailed in the available literature, polyketide synthases, particularly modular PKSs, often contain specific domains (such as ketoreductases with defined stereospecificity) that dictate the stereochemistry of chiral centers formed during chain elongation and modification. wikipedia.orgbiorxiv.org The stereochemistry of symmetrical dimers of this compound has been determined, highlighting the importance of stereochemical control in its natural production. nih.gov Asymmetric synthesis studies of this compound and its analogues have employed various strategies to control stereochemistry, including Sharpless asymmetric dihydroxylation and epoxidation, providing insights into how specific enzymatic reactions could establish the observed stereocenters in the natural product. tandfonline.comresearchgate.netmdpi.comresearchgate.netsnnu.edu.cnrsc.orgresearchgate.net

Genetic Basis of this compound Biosynthesis (if available)

Information regarding the specific gene clusters responsible for this compound biosynthesis is limited in the provided search results. However, the biosynthesis of many polyketides is governed by gene clusters. rsc.orgnih.govfrontiersin.org

Identification of Gene Clusters (Hypothetical)

Based on the polyketide nature of this compound, it is hypothesized that its biosynthesis is encoded by a dedicated gene cluster. Such clusters typically contain genes for the PKS enzymes, as well as genes for tailoring enzymes that perform post-PKS modifications, and regulatory proteins. rsc.orgnih.govfrontiersin.org While a specific gene cluster for this compound has not been explicitly identified in the search results, studies on other cyanobacterial polyketides, such as curacin A from Lyngbya majuscula, have successfully identified and characterized their biosynthetic gene clusters, revealing the presence of PKS and other modifying enzymes. acs.org This supports the likelihood of a similar genetic organization for this compound biosynthesis in its producing organism.

Bioinformatics and Comparative Genomics in Pathway Elucidation

Bioinformatics and comparative genomics play crucial roles in the elucidation of biosynthetic pathways for natural products, particularly when dealing with complex enzymatic systems like PKSs. rsc.orgfrontiersin.org By analyzing the genome of the producing organism (Lyngbya majuscula), researchers can identify potential gene clusters by searching for sequences homologous to known PKS genes and other biosynthetic enzymes. rsc.orgfrontiersin.org Comparative genomics, involving the comparison of the genome of a this compound-producing strain with that of non-producing strains or closely related organisms, can help pinpoint the specific gene cluster responsible for this compound biosynthesis. frontiersin.org Although specific bioinformatics or comparative genomics studies focused solely on this compound were not detailed in the search results, these approaches are standard practice in the field and would be essential for fully characterizing the genetic basis of this compound production. rsc.orgfrontiersin.org

Chemical Synthesis Approaches

Total Synthesis Strategies for (+)-Tanikolide

The total synthesis of (+)-Tanikolide has been achieved through various routes, reflecting the diverse approaches developed to construct its complex structure, particularly the δ-lactone ring and the quaternary center.

Asymmetric synthesis has been a crucial aspect of tanikolide total synthesis to obtain the enantiomerically pure natural product. Various asymmetric methodologies have been applied, including chiral auxiliary-based methods, chiral pool approaches, and catalytic asymmetric reactions. mdpi.com

The Sharpless asymmetric epoxidation (SAE) has been frequently employed as a key step in the asymmetric synthesis of (+)-tanikolide. msu.eduresearchgate.netmdpi.comresearchgate.netresearchgate.netoup.com This method is particularly useful for introducing chirality into allylic alcohols, which can then be transformed into the required stereocenters of this compound. The reaction typically involves the use of a titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate or diisopropyl tartrate ligand, and a hydroperoxide as the oxidant. mdpi.comatamanchemicals.com The application of SAE to a trisubstituted alkene intermediate has been highlighted for its reliability in establishing the desired carbon chirality. acs.org

Rhodium(II)-catalyzed oxonium ylide formation followed by a mdpi.comresearchgate.net-sigmatropic rearrangement is a powerful method for the stereoselective construction of cyclic ethers, including those relevant to this compound synthesis. researchgate.netthieme-connect.comnii.ac.jpthieme-connect.com This tandem reaction, often catalyzed by dirhodium(II) complexes such as rhodium(II) acetate (B1210297) wikipedia.orgamericanelements.comfishersci.at or chiral dirhodium(II) carboxylates, can stereoselectively generate key intermediates containing the desired stereochemistry, particularly the challenging quaternary chiral center of this compound. researchgate.netnii.ac.jpthieme-connect.com Starting materials like α-diazo-β-keto esters possessing allyloxy groups are commonly used, undergoing ylide formation and subsequent rearrangement to yield functionalized tetrahydropyran (B127337) or dihydrofuranone rings. researchgate.netnii.ac.jpthieme-connect.com This methodology has been employed in a total synthesis of (+)-tanikolide, in conjunction with other key steps like NHC-catalyzed ring-expansion lactonization. researchgate.netthieme-connect.comthieme-connect.com

Zirconium(IV) chloride (ZrCl₄) wikipedia.orgamericanelements.comcenmed.comsigmaaldrich.comamericanelements.com has been utilized as a Lewis acid catalyst in the synthesis of (+)-tanikolide, specifically for intramolecular acetalization reactions. researchgate.netmdpi.comresearchgate.netresearchgate.netmolaid.comsgst.cn This reaction is a key step in some asymmetric synthetic routes, facilitating the formation of cyclic acetals which can serve as precursors to the δ-lactone ring. mdpi.comresearchgate.netresearchgate.netresearchgate.net A developed ZrCl₄-catalyzed one-pot deprotection/cyclization technique has been applied to the asymmetric synthesis of (+)-tanikolide and its analogues, demonstrating its utility in constructing the δ-lactone moiety. mdpi.comnih.gov

Summary of Key Reactions and Yields in Selected Syntheses

| Synthetic Route Key Step(s) | Overall Yield (%) | Reference |

| Sharpless Asymmetric Epoxidation, ZrCl₄-catalyzed Intramolecular Acetalization | 26.4 | researchgate.netmdpi.comresearchgate.net |

| Tandem Oxidative Cleavage–Lactonization (OsO₄/Oxone) | 31 | msu.edursc.org |

| Rh(II)-catalyzed Oxonium Ylide Formation– mdpi.comresearchgate.net-Sigmatropic Rearrangement, NHC-catalyzed Lactonization | Not specified | researchgate.netthieme-connect.com |

| Regioselective HBr elimination, Pd-mediated coupling, Sharpless Asymmetric Epoxidation | Not specified | oup.com |

Asymmetric Synthesis Methodologies

Meisenheimer Rearrangement in Enantiospecific Synthesis

The thieme-connect.comlookchem.com-Meisenheimer rearrangement has been employed as a key reaction in the enantiospecific total synthesis of (+)-Tanikolide. This rearrangement is instrumental in constructing a chiral tertiary alcohol moiety, with the chirality being transferred from an α-amino acid precursor acs.org. A notable aspect of this approach is the discovery that an allylic amine N-oxide can direct the m-CPBA double-bond epoxidation to the syn position acs.orgnih.govresearchgate.net. The resulting syn epoxide product undergoes ring opening under acidic conditions to yield cyclic ether amine N-oxides acs.orgnih.gov. Subsequent treatment leads to reduced tertiary amines acs.orgnih.gov. This methodology demonstrates the reliability and practicality of using chiral tertiary alcohol formation via the thieme-connect.comlookchem.com-Meisenheimer rearrangement for the synthesis of complex molecules like this compound acs.org. The substrate scope for these rearrangements has been expanded to include nonconjugated olefins, achieving high diastereoselectivity acs.org.

N-Heterocyclic Carbene-Catalyzed Ring-Expansion Lactonization

N-Heterocyclic Carbene (NHC)-catalyzed ring-expansion lactonization is a key step in a total synthesis of (+)-Tanikolide that utilizes a traceless stereoinduction method thieme-connect.comresearchgate.netresearchgate.netmolaid.com. This method is coupled with a Rhodium(II)-catalyzed oxonium ylide formation– thieme-connect.comlookchem.com-sigmatropic rearrangement thieme-connect.comresearchgate.netresearchgate.netmolaid.com. The NHC-catalyzed ring expansion of tetrahydrofurfural is specifically employed to construct the δ-lactone ring of this compound thieme-connect.comresearchgate.netresearchgate.net. This synthetic route is also applicable to the divergent synthesis of this compound analogues thieme-connect.comresearchgate.netresearchgate.net. NHC organocatalyzed transformations, including ring expansion, offer a powerful strategy for preparing lactones from readily available precursors researchgate.net.

Other Catalytic Asymmetric Methods

Beyond the Meisenheimer rearrangement and NHC catalysis, various other catalytic asymmetric methods have been applied in the synthesis of this compound or structurally related compounds, contributing to the establishment of stereocenters:

Trisimidazoline-catalyzed enantioselective bromolactonization of internal alkenoic acids has been utilized acs.org.

Catalytic asymmetric dihydroxylation of enamides is another method employed acs.orgresearchgate.net.

Cinchona alkaloid-catalyzed asymmetric addition of a β-keto ester to acrolein, followed by Baeyer-Villiger oxidation, has been reported acs.org.

Catalytic asymmetric hydrogen transfer reactions have been used in the synthesis of compounds bearing quaternary stereogenic centers, including in approaches relevant to this compound synthesis acs.orgresearchgate.netmsu.edu.

Lipase-catalyzed kinetic resolution of racemic diols, followed by Baeyer-Villiger oxidation, has also been explored acs.orgresearchgate.net.

Sharpless asymmetric epoxidation, often using reagents like Ti(OiPr)4 and tartrate derivatives, is a frequently employed method for introducing chirality into allylic alcohols, precursors used in some this compound syntheses researchgate.netresearchgate.netmsu.edumdpi.comoup.com.

ZrCl4-catalyzed intramolecular acetalization has been identified as a key step in some asymmetric syntheses of (+)-Tanikolide and its analogues researchgate.netresearchgate.netmdpi.com.

Rhodium(II)-catalyzed oxonium ylide formation– thieme-connect.comlookchem.com-sigmatropic rearrangement is a key step in a traceless stereoinduction method leading to this compound thieme-connect.comresearchgate.netresearchgate.netmolaid.comresearchgate.net.

Palladium-catalyzed branch-selective allylic C–H alkylation has been mentioned in the context of synthesizing chiral molecules, including (-)-Tanikolide acs.org.

Asymmetric hydroformylation has been explored as a straightforward method to access chiral α-quaternary amino acids, a class of compounds with challenging quaternary centers rsc.org.

CuH catalysis has been reported for the highly enantioselective synthesis of indazoles with quaternary chiral centers chemrxiv.org.

Stereocontrol Strategies for the Quaternary Chiral Center

The construction of the quaternary chiral center in this compound is a significant synthetic challenge researchgate.netnih.gov. Various strategies have been developed to achieve stereocontrol at this position:

Chirality transfer from a readily available chiral source, such as an α-amino acid, through a thieme-connect.comlookchem.com-Meisenheimer rearrangement, allows for the predictable configuration of the resulting tertiary alcohol, which is ultimately related to the quaternary center acs.org.

The traceless stereoinduction method involving Rh(II)-catalyzed oxonium ylide formation– thieme-connect.comlookchem.com-sigmatropic rearrangement is designed to control the stereochemistry during the formation of the quaternary center thieme-connect.comresearchgate.netresearchgate.netmolaid.com.

Sequential reactions like Sharpless asymmetric epoxidation and ZrCl4-catalyzed intramolecular acetalization are employed to build the stereochemistry leading to the quaternary carbon researchgate.netresearchgate.netmdpi.com.

The use of chiral auxiliaries in the asymmetric synthesis of intermediates, such as α-hydroxy aldehydes, has been demonstrated as a strategy to control the stereochemistry of the quaternary center researchgate.net.

Diastereoselective intermolecular Michael addition has been reported as a method for forming adjacent quaternary carbons in related complex molecule syntheses nih.gov.

More general methods for constructing chiral quaternary centers, such as asymmetric hydroformylation and CuH catalysis, are being developed and could be relevant to future this compound synthesis rsc.orgchemrxiv.org.

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies have been considered in the context of this compound synthesis. A divergent synthetic route is particularly advantageous for the preparation of this compound analogues thieme-connect.comresearchgate.netresearchgate.netresearchgate.netnii.ac.jp. In a divergent approach, a common intermediate is synthesized and then elaborated through different pathways to yield a series of related compounds nii.ac.jpebrary.net. The synthetic route involving Rh(II)-catalyzed oxonium ylide formation– thieme-connect.comlookchem.com-sigmatropic rearrangement and NHC-catalyzed ring-expansion lactonization is described as being applicable to the divergent synthesis of this compound analogues thieme-connect.comresearchgate.netresearchgate.netresearchgate.net. This flexibility allows for the introduction of variations in the side chain at a later stage of the synthesis nii.ac.jp. While less emphasized in the provided sources for this compound itself, convergent synthesis, where fragments are synthesized separately and then coupled, is a general strategy in complex molecule synthesis and has been applied to structurally related compounds like (-)-malyngolide mdpi.comebrary.net.

Data Table: Examples of Catalytic Asymmetric Methods in this compound Synthesis and Related Reactions

| Method | Catalyst/Conditions | Application | Reference(s) |

| thieme-connect.comlookchem.com-Meisenheimer Rearrangement | - | Construction of chiral tertiary alcohol in enantiospecific synthesis | acs.orgnih.govresearchgate.netacs.org |

| Allylic Amine N-Oxide-Directed Epoxidation | m-CPBA | Directing epoxidation to syn position | acs.orgnih.govresearchgate.net |

| NHC-Catalyzed Ring-Expansion Lactonization | NHC catalyst | Formation of δ-lactone ring | thieme-connect.comresearchgate.netresearchgate.netmolaid.com |

| Rh(II)-Catalyzed Oxonium Ylide Formation– thieme-connect.comlookchem.com-Sigmatropic Rearrangement | Rh(II) catalyst | Key step in traceless stereoinduction route, forms quaternary center precursor | thieme-connect.comresearchgate.netresearchgate.netmolaid.comresearchgate.net |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, tartrate, cumene (B47948) hydroperoxide | Introducing chirality in allylic alcohols | researchgate.netresearchgate.netmsu.edumdpi.comoup.com |

| ZrCl4-Catalyzed Intramolecular Acetalization | ZrCl4 | Key step in asymmetric synthesis | researchgate.netresearchgate.netmdpi.com |

| Catalytic Asymmetric Hydrogen Transfer | - | Formation of quaternary stereogenic centers | acs.orgresearchgate.netmsu.edu |

| Trisimidazoline-Catalyzed Enantioselective Bromolactonization | Trisimidazoline catalyst | Enantioselective bromolactonization | acs.org |

| Catalytic Asymmetric Dihydroxylation | - | Dihydroxylation of enamides | acs.orgresearchgate.net |

| Palladium-Catalyzed Branch-Selective Allylic C–H Alkylation | Palladium catalyst | Synthesis of chiral molecules including (-)-Tanikolide | acs.org |

Synthetic Challenges and Innovative Solutions

The synthesis of this compound presents several challenges, primarily associated with establishing the correct stereochemistry, particularly at the hindered quaternary carbon center researchgate.netnih.gov. Traditional methods for creating such centers can be difficult due to steric congestion nih.gov.

One significant challenge lies in controlling the stereoselectivity during key bond-forming reactions. Innovative solutions have been developed to address this:

The discovery and application of allylic amine N-oxide-directed epoxidation provide a method for controlling the diastereoselectivity of epoxide formation, which is crucial for setting the downstream stereocenters acs.orgnih.gov.

The development of a one-pot trichloroisocyanuric acid (TCCA) N-debenzylation and N-chlorination sequence simplifies the synthetic route and improves efficiency acs.orgnih.gov.

The traceless stereoinduction method employing Rh(II)-catalyzed oxonium ylide formation– thieme-connect.comlookchem.com-sigmatropic rearrangement offers a strategy for constructing the quaternary center with controlled stereochemistry thieme-connect.comresearchgate.netresearchgate.net.

An osmium-mediated lactonization protocol has been developed and applied to the synthesis of this compound, providing an efficient way to form the δ-lactone ring, even with a hindered tertiary alcohol precursor msu.edu.

A ZrCl4-catalyzed one-pot deprotection/cyclisation protocol simplifies the construction of δ-lactones mdpi.com.

Challenges in alkylation reactions, such as the formation of by-products or dialkylated products, have necessitated the optimization of reaction conditions, for instance, by carefully selecting the base and solvent msu.edu.

For structurally related symmetrical dimers of this compound, determining the stereochemistry can be technically challenging, and total chemical synthesis of candidate stereoisomers, followed by analytical comparisons, has served as an effective solution nih.govacs.org.

Regioselective elimination of vicinal dibromoalkanes has been utilized as a mild method in some synthetic approaches oup.com.

These examples highlight the ongoing efforts to develop efficient, selective, and practical synthetic routes to this compound, overcoming the inherent challenges posed by its structure.

Synthesis of Tanikolide Analogues and Derivatives

Design Principles for Tanikolide Analogues

The design of this compound analogues focuses on modifying the core structure to potentially enhance biological profiles, improve stability, or alter pharmacokinetic properties. Key considerations include targeted structural changes and the exploration of different stereochemical arrangements.

Structural Modifications for Enhanced Biological Profile

Structural modifications of this compound aim to investigate the impact of specific functional groups and chain lengths on its biological activity. For instance, studies have involved synthesizing analogues with modifications to the alkyl side chain and the δ-lactone ring. The position of methyl groups has also been explored to probe their importance for antifungal activity, particularly against Candida albicans. mdpi.com While some β-methyl modified analogues did not show enhanced antifungal activity against C. albicans, this type of structural exploration is crucial for understanding structure-activity relationships. mdpi.com

Exploration of Stereoisomers and Diastereomers

Stereochemistry plays a critical role in the biological activity of many natural products, including this compound. numberanalytics.comresearchgate.net this compound possesses a quaternary chiral center. nih.gov The exploration of stereoisomers and diastereomers of this compound and its analogues is essential to determine the stereochemical requirements for specific biological effects. Studies on this compound dimer, for example, involved the total synthesis of its three possible stereoisomers (R,R; S,S; and R,S or meso) to confirm the stereochemistry of the natural product and evaluate the biological activity of each isomer. nih.govacs.orgresearchgate.netfigshare.com Interestingly, in the case of this compound dimer's SIRT2 inhibitory activity, all three stereoisomers showed equivalent activity, suggesting an achiral interaction with the enzyme in that specific assay. acs.orgresearchgate.netfigshare.com The asymmetric synthesis of β-methyl-substituted analogues has also involved preparing different diastereomers to assess the optimal stereochemistry for activity. mdpi.comresearchgate.net Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including biological activity. numberanalytics.comyoutube.com

Synthetic Pathways for Specific this compound Analogues

Developing efficient synthetic routes is crucial for accessing this compound analogues. Different strategies have been employed depending on the target structure, often involving asymmetric synthesis to control stereochemistry.

Synthesis of this compound Dimer

The synthesis of this compound dimer, a SIRT2 selective inhibitor, has been achieved through several steps. One reported synthesis of the (5R,5'R)-tanikolide dimer utilized an epoxy alcohol as the starting material. nih.govacs.org Key steps included the reaction of a benzyl (B1604629) ether derivative with vinylmagnesium bromide in the presence of cuprous iodide, a radical-mediated reaction with thiophenol, and a cross-metathesis reaction using a Grubbs catalyst to form a thioether intermediate. nih.govacs.org Further transformations, including oxidation-elimination and ring-forming metathesis, led to the desired dimer. nih.govacs.org The synthesis of other stereoisomers, such as the (5R,5'S)-tanikolide dimer, also involved cross-metathesis reactions starting from enantiomeric or different intermediates. nih.govacs.org Total synthesis of the stereoisomers was instrumental in confirming the R,R configuration of the naturally occurring this compound dimer. nih.govacs.orgresearchgate.netfigshare.com

Synthesis of Hydroxytanikolides and Northis compound

The synthesis of other this compound analogues, such as hydroxytanikolides and northis compound, has also been explored. A divergent synthesis approach has been employed to prepare (4S)- and (4R)-hydroxytanikolides, as well as northis compound. nii.ac.jpresearchgate.netcore.ac.ukresearchgate.netnii.ac.jpresearchgate.netnii.ac.jpjst.go.jp This approach utilized a stereoselective dirhodium(II)-catalyzed reaction to construct the quaternary chiral center, a characteristic feature of tanikolides. nii.ac.jpresearchgate.netnii.ac.jpresearchgate.netnii.ac.jpjst.go.jp The synthesis of hydroxytanikolides involved starting from a dihydrofuranone intermediate and employing reactions such as hydride reduction. nii.ac.jpcore.ac.uk Northis compound synthesis has been achieved from a tetrahydrofuran (B95107) intermediate, which was also used in the synthesis of (+)-tanikolide. nii.ac.jpcore.ac.ukresearchgate.netnii.ac.jp A key step in some northis compound syntheses involves the oxidative cleavage of a tetrahydrofuran-5-methanol using catalysts like 2-iodobenzamide (B1293540) derivatives. nii.ac.jpnii.ac.jp

Preparation of Seco Acid Derivatives

This compound seco acid has been identified and isolated as a derivative occurring naturally alongside this compound and this compound dimer from Lyngbya majuscula. researchgate.netnih.govacs.org The structure of this compound seco acid has been elucidated, including its absolute configuration, which was determined to be the R enantiomer, partly through X-ray crystallography. researchgate.netnih.govacs.org While the search results primarily describe the isolation and structural characterization of the seco acid as a natural derivative, its existence and structure are relevant in the context of this compound derivatives. researchgate.netnih.govacs.org this compound seco acid is also related to the structure of this compound dimer, a selective SIRT2 inhibitor isolated from the same source. researchgate.netnih.govacs.org

Impact of Analogue Synthesis on Mechanistic Understanding

The synthesis of this compound analogues plays a crucial role in investigating structure-activity relationships (SAR), which in turn provides insights into the potential mechanism of action. By systematically modifying specific parts of the this compound structure and evaluating the biological activity of the resulting analogues, researchers can deduce which functional groups and structural features are essential for activity. mdpi.comresearchgate.netresearchgate.net

Studies involving β-methyl-substituted analogues of (+)-Tanikolide and (−)-Malyngolide have been conducted to probe the biological importance of the methyl group's position. researchgate.netmdpi.com Evaluation of these analogues for antifungal and antimicrobial activity helps determine how subtle structural changes impact their biological effects. mdpi.comresearchgate.net For instance, one analogue, (4S,6S)-4-methylthis compound, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.comresearchgate.netlenus.ie

These SAR studies, enabled by analogue synthesis, are fundamental to understanding how this compound and its related compounds interact with biological targets, paving the way for potential future investigations into their precise molecular mechanisms.

Antibacterial Activity of a this compound Analogue

| Compound | Activity Against MRSA | MIC (µg/mL) |

| (4S,6S)-4-methylthis compound | Promising | 12.5 researchgate.netmdpi.comresearchgate.netlenus.ie |

| Malyngolide (B1214769) analogues with shortened n-nonyl chain | Lower activity | 50 mdpi.comlenus.ie |

Note: MIC stands for Minimum Inhibitory Concentration.

Pre Clinical Biological Activities and Mechanisms

Antifungal Activities of Tanikolide and Analogues

This compound exhibits notable antifungal activity, which has been a key area of pre-clinical investigation. nii.ac.jpmdpi.comresearchgate.netoup.comsciencearchives.orguni-greifswald.de

Activity against Candida albicans

(+)-Tanikolide has demonstrated interesting antifungal activity specifically against Candida albicans, a common human fungal pathogen responsible for a significant number of life-threatening infections annually. nii.ac.jpmdpi.comresearchgate.netoup.com Early studies showed that 100 µg of this compound produced a 13-mm diameter zone of inhibition for C. albicans. nih.govnih.gov Despite the structural similarity to (−)-malyngolide, another marine antibiotic, malyngolide (B1214769) shows no activity against C. albicans. nii.ac.jpmdpi.comresearchgate.net This highlights the importance of specific structural features for the antifungal efficacy against this particular fungus. Analogues of (+)-tanikolide with modifications, such as β-methyl substitutions, have been synthesized to explore the biological importance of the methyl group position and potentially enhance antifungal activity against C. albicans. mdpi.comresearchgate.net However, some β-methyl modified analogues have shown no inhibition of growth against C. albicans even at high concentrations. mdpi.com

Broader Spectrum Antifungal Evaluation

While the activity against Candida albicans is well-documented, research also suggests a broader spectrum of antifungal activity for cyanobacteria-derived compounds, including those structurally related to this compound. sciencearchives.orgresearchgate.netmdpi.com Some studies indicate moderate to strong antifungal activity against a variety of fungi for certain cyanobacterial metabolites. researchgate.net Compounds like hassallidins, which share a lactone structure and a long hydrocarbon side chain with this compound, have shown activity against C. albicans and C. krusei. pnas.org This suggests that the core structural elements present in this compound might contribute to activity against a range of fungal species, although specific data on the broader spectrum of this compound itself beyond C. albicans is less detailed in the provided snippets.

Proposed Cellular Targets and Modes of Action for Antifungal Efficacy

The precise cellular targets and modes of action for this compound's antifungal efficacy are not explicitly detailed in the provided information. However, the structural similarity of this compound to other antifungal compounds from cyanobacteria, such as hassallidins, which share a lactone structure and a long hydrocarbon side chain, suggests that these features might be essential for antifungal activity. pnas.org Other antifungal drugs target unique components of fungal cells, such as cell walls or the synthesis of ergosterol, a key component of the fungal cell membrane. ebsco.com Some compounds can also alter membrane permeability. nih.gov Given that this compound is a fatty acid derivative with a lactone structure, it is plausible that its mechanism might involve disruption of fungal cell membranes or interference with lipid synthesis pathways, similar to other fatty acid-derived antifungals or polyenes. nih.govebsco.com However, further research is needed to definitively establish the specific cellular targets and molecular mechanisms by which this compound exerts its antifungal effects.

Sirtuin (SIRT2) Inhibition by this compound Dimer

This compound dimer, a symmetrical dimer of this compound, has been identified as a novel and selective inhibitor of Sirtuin 2 (SIRT2). nih.govfigshare.comnih.govmdpi.comacs.org

Potency and Selectivity of SIRT2 Inhibition

This compound dimer is a potent inhibitor of SIRT2. nih.govfigshare.comnih.govmdpi.comacs.org Its IC50 values have been reported to vary depending on the assay format, ranging from sub-nanomolar to low-micromolar concentrations. nih.govfigshare.comnih.govmdpi.comacs.orgpreprints.orgmdpi.comsemanticscholar.org Specifically, IC50 values of 176 nM in one assay format and 2.4 µM in another have been reported for the R,R-isomer of this compound dimer, which is the exclusively found natural product. nih.govfigshare.comnih.govacs.org Synthetic stereoisomers of the this compound dimer have also shown moderate inhibitory activities against the SIRT1 isoform, but they exhibited SIRT2 inhibition in the single-digit micromolar range, similar to the native dimer. preprints.orgmdpi.com Importantly, the this compound dimer showed less than 10% inhibition against close homologs, SIRT1 and SIRT3, at the same concentration, demonstrating its selectivity for SIRT2. mdpi.com

Here is a table summarizing the SIRT2 inhibitory potency of this compound Dimer:

| Compound | Target | IC50 (Assay 1) | IC50 (Assay 2) | Selectivity |

| This compound Dimer | SIRT2 | 176 nM | 2.4 µM | Selective |

| Synthetic Stereoisomers | SIRT1 | Moderate Inhibition | - | Less Selective |

| Synthetic Stereoisomers | SIRT2 | Single-digit µM | - | Selective |

| This compound Dimer | SIRT1 | < 10% Inhibition | - | Selective |

| This compound Dimer | SIRT3 | < 10% Inhibition | - | Selective |

Note: IC50 values for synthetic stereoisomers against SIRT1 and SIRT2 are described as ranges in the source and not specific values like the native dimer.

Role of SIRT2 in Cellular Processes (e.g., p53 deacetylation)

SIRT2 is a cytoplasmic NAD+-dependent deacetylase that can translocate to the nucleus during mitosis. nih.govmdpi.com It plays a role in various cellular processes, including the regulation of cell survival and the cell cycle. mdpi.comamegroups.org One significant substrate of SIRT2 is the tumor suppressor protein p53. nih.govacs.orgpreprints.orgmdpi.comamegroups.orgspandidos-publications.comresearchgate.netembopress.org SIRT2 can deacetylate p53, which can lead to decreased p53 transcriptional activity and potentially suppress p53-dependent apoptosis. preprints.orgspandidos-publications.comresearchgate.netembopress.org Acetylation of p53 by other enzymes, such as CBP/p300, activates p53 and promotes cell cycle arrest and apoptosis. researchgate.netembopress.org Therefore, the deacetylation of p53 by SIRT2 can be important in modulating cellular responses to stress and DNA damage. nih.govacs.orgresearchgate.net Inhibition of SIRT2 has been explored as a potential therapeutic strategy in various contexts, including cancer and neuroprotection, partly due to its role in regulating p53 and other cellular pathways. nih.govacs.orgpreprints.orgmdpi.comamegroups.orgspandidos-publications.com

Implications for Chemical Biology Probes and Non-Malignant Applications

Chemical probes, typically well-characterized small molecules, are valuable tools in biological research to investigate the function of specific protein targets and validate potential new drug targets icr.ac.uk. This compound dimer, a derivative of this compound, has been identified as a selective inhibitor of SIRT2 nih.gov. SIRT2 inhibitors are of interest for potential applications in neuroprotection nih.gov. This suggests that this compound dimer, due to its potent inhibitory effect on SIRT2, may hold potential for use as a neuroprotectant nih.gov. Chemical biology research often involves the design and synthesis of compounds with biological or potential medicinal applications to understand and influence biological interactions uu.nl. The study of this compound dimer's activity against SIRT2 exemplifies how natural product derivatives can serve as chemical probes to explore enzyme function and their implications in diseases beyond malignancy, such as neurological disorders nih.govuu.nl.

Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Activity of Analogues

Investigations into the biological activities of (+)-tanikolide and its analogues have revealed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comexlibrisgroup.comnih.govnih.gov. Specifically, the analogue (4S,6S)-4-methylthis compound demonstrated potential anti-MRSA activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL mdpi.comexlibrisgroup.comnih.govnih.gov. This MIC value is comparable to that of established antibiotics like vancomycin (B549263) and linezolid (B1675486) mdpi.comnih.gov.

Research indicates that the stereochemistry of the methyl group adjacent to the carbonyl is crucial for this activity, as the (4R,6S)-4-methylthis compound analogue showed no activity mdpi.comnih.gov. Further structural modifications have been explored to enhance anti-MRSA potency. For instance, an analogue featuring an internal alkyne in place of a terminal alkyne exhibited an improved MIC of 2 µg/mL against MRSA, demonstrating greater potency than anaephene B and being twofold more potent than linezolid in experimental settings mdpi.com. Another analogue incorporating a 2-hydroxypyridine (B17775) moiety showed an MIC of 8 µg/mL against MRSA, comparable in potency to anaephene B mdpi.com.

The following table summarizes the anti-MRSA activity of selected this compound analogues:

| Compound | Structure Modification | MIC against MRSA (µg/mL) | Comparison to Controls (vancomycin, linezolid, anaephene B) |

| (+)-Tanikolide | Original structure | Not specified in snippets | - |

| (4S,6S)-4-methylthis compound | Methyl group configuration | 12.5 | Comparable to vancomycin and linezolid mdpi.comnih.gov |

| (4R,6S)-4-methylthis compound | Methyl group configuration | No activity | Less potent than active analogues mdpi.comnih.gov |

| Analogue with internal alkyne | Internal alkyne substitution | 2 | 4-fold more potent than anaephene B, 2-fold more potent than linezolid mdpi.com |

| Analogue with 2-hydroxypyridine | 2-hydroxypyridine moiety | 8 | As potent as anaephene B mdpi.com |

| (4S,6S)-4-methylmalyngolide | Shortened n-nonyl alkyl chain | 50 | Less potent than (4S,6S)-4-methylthis compound exlibrisgroup.comnih.gov |

| (4R,6S)-4-methylmalyngolide | Shortened n-nonyl alkyl chain | 50 | Less potent than (4S,6S)-4-methylthis compound exlibrisgroup.comnih.gov |

These findings highlight the potential of this compound analogues as candidates for overcoming the challenge posed by MRSA infections mdpi.com.

Other Investigated Biological Activities (e.g., Sodium Channel Blocking)

Beyond anti-MRSA activity, other biological activities of this compound and its derivatives have been investigated. This compound dimer has shown activity in a sodium channel blocking assay, inducing a 54% inhibition at a concentration of 5.2 µM nih.gov. In contrast, this compound seco acid was inactive in this assay at the highest tested concentration (10 µM) nih.gov. Sodium channel blockers are a class of compounds that affect the flow of sodium ions across cell membranes and have various clinical applications, including in the treatment of cardiac conditions and neuropathic pain delveinsight.comhealthline.com. The observed sodium channel blocking activity of this compound dimer suggests potential implications for its use in contexts where modulation of sodium channels is relevant nih.gov.

This compound itself has also shown other activities, including potent antifungal activity against Candida albicans nih.gov. It exhibited toxicity in brine shrimp (Artemia salina) and schistosomiasis-carrying snails (Biomphalaria glabrata) assays nih.gov.

In Vitro and In Vivo Model Systems for Efficacy Studies (Excluding specific human data)

Pre-clinical efficacy studies for compounds like this compound and its analogues are conducted using both in vitro and in vivo model systems nih.govwellbeingintlstudiesrepository.org. These models are crucial for evaluating the potential biological activities and mechanisms of action before any potential translation to human studies nih.govwellbeingintlstudiesrepository.org.

Cell-Based Assays

Cell-based assays are a fundamental in vitro method used to assess the biological activity of compounds nih.govfrontiersin.orgresearchgate.net. These assays utilize cultured cells to measure various cellular responses to a compound, such as viability, proliferation, and the modulation of specific biological pathways or targets nih.govfrontiersin.orgresearchgate.net. In the context of this compound and its analogues, cell-based assays have been employed to evaluate anti-MRSA activity by determining minimum inhibitory concentrations against bacterial cell cultures mdpi.comnih.gov. Cytotoxicity assays using cancer cell lines, such as the human lung H-460 cell line, have also been used to assess the toxicity of this compound derivatives nih.gov. Additionally, cell-based systems are utilized to assess the functional activity of compounds, such as in sodium channel blocking assays nih.govopnme.com. The choice of cell type in these assays is a key consideration, with human primary or stem-cell-derived cells often preferred for their closer reflection of human tissue behavior frontiersin.org.

Animal Models (excluding human clinical trial data)

Animal models are essential in vivo tools for pre-clinical drug screening and efficacy testing nih.govwellbeingintlstudiesrepository.orgpharmaron.com. They provide valuable information on a compound's activity within a complex biological system, including pharmacokinetics and toxicological profiles nih.gov. While the provided information does not detail specific animal model studies conducted with this compound or its direct analogues for efficacy against MRSA or other conditions, the general importance of animal models in evaluating the efficacy of potential drug candidates is well-established nih.govwellbeingintlstudiesrepository.orgpharmaron.com. Animal models, such as mice, rats, and rabbits, are commonly used in pre-clinical studies to assess the efficacy of drug candidates before progression to clinical trials nih.gov. These models help to bridge the gap between in vitro findings and potential human applications, although the translation rate from animal models to clinical success can be challenging wellbeingintlstudiesrepository.org. The selection of appropriate animal species often involves considering factors such as target homology and functional activity in species-specific systems europa.eu.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements of Tanikolide

The core structure of this compound, a δ-lactone, presents several key elements that are fundamental to its biological activity. The primary pharmacophore consists of the lactone ring itself, a quaternary stereocenter at C-5, a methyl group positioned alpha to the carbonyl group, and a long alkyl side chain. Comparative studies, particularly with the structurally similar compound Malyngolide (B1214769), have underscored the importance of each of these features. The lactone ring provides a rigid scaffold, while the specific configuration of the substituents and the nature of the alkyl chain are critical in modulating the compound's interaction with biological targets.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogues. The naturally occurring (+)-Tanikolide possesses an R configuration at the C-5 stereocenter. researchgate.netnih.gov SAR studies have demonstrated that alterations to the stereochemistry can have a dramatic impact on bioactivity.

For instance, the synthesis of various β-methyl substituted analogues revealed that the configuration of the methyl group relative to the carbonyl group significantly affects the compound's specific activity. mdpi.com One analogue, which bears the opposite stereochemistry at the quaternary carbon center—a configuration identical to that found in (-)-Malyngolide—was synthesized to probe these effects. mdpi.com Another analogue with a different methyl group configuration was found to be completely devoid of bioactivity, highlighting the stringent stereochemical requirements for molecular recognition and efficacy. mdpi.com

Effect of Alkyl Side Chain Modifications on Bioactivity

The length and composition of the alkyl side chain are crucial determinants of this compound's bioactivity. (+)-Tanikolide features a C11 alkyl side chain, which is notably shorter than the C13 chain of the related compound (-)-Malyngolide. mdpi.comresearchgate.net To investigate the impact of this chain, researchers synthesized Malyngolide-based analogues with a shortened n-nonyl (C9) alkyl side chain. mdpi.com

When tested for anti-methicillin-resistant Staphylococcus aureus (MRSA) activity, these analogues with the shorter n-nonyl chain showed a significant decrease in potency. mdpi.comproquest.com The minimum inhibitory concentration (MIC) for these compounds increased to 50 µg/mL, indicating that the shorter side chain had a deleterious effect on their anti-MRSA action. mdpi.comproquest.com This suggests that the length of the lipophilic side chain is a critical factor for antibacterial activity, likely influencing membrane interaction or binding to the molecular target.

Positional Effects of Methyl Group Substitution

The position of methyl group substitutions on the this compound scaffold has been shown to be a key factor in modulating its biological profile. In an effort to enhance its antifungal activity against Candida albicans, four β-methyl modified analogues of (+)-Tanikolide were synthesized. mdpi.comresearchgate.net

While these analogues unfortunately displayed no significant inhibition of C. albicans or Candida parapsilosis, testing against bacterial strains yielded promising results. mdpi.com Specifically, one analogue, (4S,6S)-4-methylthis compound, exhibited significant activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.comproquest.comresearchgate.net This finding underscores that the introduction of a methyl group at a specific position (C-4) can selectively enhance antibacterial activity, even while the intended antifungal effects are not observed.

Comparative SAR with Structurally Related Compounds (e.g., Malyngolide)

A comparative analysis of the SAR of (+)-Tanikolide and (-)-Malyngolide is particularly instructive, as these two marine natural products share a similar δ-lactone core but exhibit distinct biological activities. mdpi.com There are three key structural differences between them:

Alkyl Side Chain Length : (+)-Tanikolide has a shorter alkyl side chain than (-)-Malyngolide. mdpi.comresearchgate.net

Stereochemistry : They possess the opposite configuration at the quaternary stereocenter. mdpi.comresearchgate.net

Methyl Group Position : (+)-Tanikolide has a methyl group alpha to the carbonyl, a feature absent in (-)-Malyngolide. mdpi.comresearchgate.net

These structural distinctions translate into different biological specificities. (+)-Tanikolide shows notable antifungal activity against C. albicans, whereas (-)-Malyngolide is inactive against this fungus. mdpi.comresearchgate.net Conversely, (-)-Malyngolide demonstrates antimicrobial activity against pathogens such as Myobacterium smegmatis and Staphylococcus aureus, activities not prominently reported for (+)-Tanikolide. mdpi.com This comparative SAR highlights how subtle modifications in stereochemistry, side chain length, and substituent positioning on a common molecular scaffold can lead to a significant divergence in biological activity profiles.

Advanced Methodologies in Tanikolide Research

Spectroscopic and Spectrometric Techniques for Structure Elucidation

Spectroscopic and spectrometric methods are fundamental to defining the molecular structure of complex natural products like tanikolide.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound and its derivatives. nih.gov Two-dimensional (2D) NMR techniques were heavily relied upon for the initial structure determination of this compound. nih.gov For its derivatives, such as this compound seco acid and this compound dimer, detailed ¹H and ¹³C NMR analyses have been instrumental. nih.gov

In the analysis of this compound dimer, ¹³C NMR data confirmed the presence of key functional groups, including an ester carbonyl (δ 172.1), a methylene (B1212753) carbon attached to an oxygen (δ 67.9), a quaternary carbon attached to an oxygen (δ 86.9), and a methyl group (δ 14.5). nih.gov The ¹H NMR spectrum showed characteristic signals for an isolated methylene attached to oxygen (a pair of doublets at δ 3.68 and 3.59) and a methylene adjacent to a carbonyl group (a multiplet at δ 2.51). nih.gov The absolute configuration at the C-5 position of this compound was established by oxidizing its primary alcohol to an acid and analyzing the resulting amide derivatives using ¹H NMR. nih.gov

Table 1: Selected NMR Spectroscopic Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity / Assignment |

|---|---|---|---|---|

| This compound seco acid | ¹³C | CD₃OD | See table 1 in source nih.gov | - |

| This compound seco acid | ¹H | CD₃OD | See table 1 in source nih.gov | - |

| This compound dimer | ¹³C | CDCl₃ | 172.1 | Ester C=O |

| This compound dimer | ¹³C | CDCl₃ | 86.9 | Quaternary C-O |

| This compound dimer | ¹³C | CDCl₃ | 67.9 | O-CH₂ |

| This compound dimer | ¹³C | CDCl₃ | 14.5 | CH₃ |

| This compound dimer | ¹H | CDCl₃ | 3.68, 3.59 | d, O-CH₂ |

| This compound dimer | ¹H | CDCl₃ | 2.51 | m, CH₂-C=O |

Data sourced from studies on this compound derivatives. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its related compounds. nih.govspringernature.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for deducing the molecular formula. mdpi.com Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Electrospray Ionization Time-of-Flight (ESI-TOF) have been utilized in these analyses. nih.govmdpi.com For instance, the molecular formula of this compound seco acid (C₁₇H₃₄O₄) was confirmed by high-resolution FABMS, which observed the [M+Na]⁺ ion at m/z 325.23668. nih.gov

Table 2: Mass Spectrometry Data for this compound Seco Acid

| Compound | MS Technique | Ionization Mode | Observed m/z | Ion |

|---|---|---|---|---|

| This compound seco acid | LR FABMS | nba | 325.3 | [M+Na]⁺ |

| This compound seco acid | HR FABMS | nba | 325.23668 | [M+Na]⁺ |

Data sourced from the analysis of this compound seco acid. nih.gov

X-ray crystallography offers unambiguous proof of molecular structure and stereochemistry by mapping the electron density of a crystalline compound. mdpi.com While this compound itself has not been detailed via this method in the provided sources, the structure of its derivative, this compound seco acid, was definitively elucidated using a single-crystal X-ray experiment. nih.gov This analysis confirmed the connectivity of the atoms and established the absolute stereochemistry of the molecule as the pure R enantiomer. nih.govnih.gov A well-shaped crystal with dimensions of 0.30 × 0.10 × 0.02 mm was selected for the experiment. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and analysis of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is widely used to separate enantiomers and determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample. oup.comnih.govnih.gov

For this compound seco acid, analysis by chiral phase HPLC showed only a single peak, confirming it was isolated as a single enantiomer. nih.gov Similarly, initial chiral LCMS analysis of the natural this compound dimer on a Chirobiotic T column also yielded a single peak. nih.gov The development of stereoselective HPLC methods is also vital for analyzing the intermediates used in the synthesis of (+)-tanikolide. oup.com For example, the enantiomers of three key intermediates in its synthesis were successfully separated on a Chiralpak IC column, allowing for the determination of their e.e. values. oup.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound dimer |

| This compound seco acid |

Target Identification and Mechanism of Action Elucidation Techniques

The identification of specific molecular targets is a critical step in understanding the therapeutic potential and mechanism of action of a natural product like this compound. Advanced methodologies are employed to move from observed biological activity to a precise understanding of the underlying molecular interactions.

Genetic Screening Methods

Genetic screening methods, including techniques like CRISPR-Cas9 based screens, are instrumental in identifying genes that are essential for the biological activity of a compound. rsc.orgdrughunter.com These approaches can reveal potential drug targets by identifying which genetic modifications (e.g., gene knockout or knockdown) result in cellular resistance or hypersensitivity to the compound . mdpi.com This can elucidate the mechanism of action by pinpointing specific pathways or proteins required for the compound to exert its effect. nih.gov

Currently, there are no published studies in the scientific literature that document the use of genetic screening methods to identify the molecular targets or elucidate the mechanism of action for this compound's antifungal or cytotoxic activities. nih.govmdpi.com

Enzymatic Assays for Specific Targets

Enzymatic assays are fundamental tools for confirming the interaction between a compound and a specific protein target, particularly for enzymes. These assays directly measure the effect of a compound on the activity of a purified enzyme. The discovery of this compound dimer as a selective inhibitor of Sirtuin 2 (SIRT2) was achieved through a bioassay-guided approach, which relies on such enzymatic assessments. nih.gov

During the investigation of a marine cyanobacterium, Lyngbya majuscula, fractions of the organism's extract were tested for their ability to inhibit the enzymatic activity of human sirtuins. nih.gov This screening led to the isolation of this compound dimer as the active compound. Further enzymatic assays determined its inhibitory concentration against SIRT2, demonstrating its potency and selectivity. nih.gov

Table 2: Reported Inhibitory Activity of this compound Dimer against SIRT2

| Compound | Target Enzyme | Reported IC₅₀ (Assay 1) | Reported IC₅₀ (Assay 2) | Source |

| This compound Dimer | SIRT2 | 176 nM | 2.4 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) values can vary between different assay formats and conditions.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are powerful in silico tools used to predict and analyze the interactions between a small molecule (ligand) and its protein target at an atomic level. kallipos.gr Techniques like molecular docking can predict the preferred binding orientation of a ligand to its target, while molecular dynamics simulations can provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govjchemlett.com

These computational approaches are essential for understanding the structural basis of a compound's activity and for guiding the rational design of more potent and selective analogs. mdpi.com In the context of this compound research, these methods could be applied to explore the binding mode of this compound dimer within the active site of SIRT2. However, detailed molecular modeling and docking studies specifically describing the interaction between this compound or its derivatives and their identified biological targets are not extensively detailed in the current body of scientific literature.

Table 3: Potential Applications of Computational Modeling in this compound Research

| Computational Method | Objective | Potential Insights for this compound |

| Molecular Docking | Predict the binding pose and affinity of this compound dimer to the SIRT2 active site. | Identify key amino acid residues involved in the interaction, explaining the compound's inhibitory activity and selectivity. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound dimer-SIRT2 complex over time. | Assess the stability of the predicted binding pose and reveal conformational changes in the protein upon ligand binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of this compound analogs with their biological activity. | Guide the synthesis of new derivatives with potentially enhanced SIRT2 inhibitory activity or improved properties. |

Future Research Directions

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Tanikolide originates from marine cyanobacteria, specifically Lyngbya majuscula. mdpi.comoup.comnih.govmdpi.comnih.govoregonstate.edu Understanding the precise biosynthetic machinery responsible for its production is crucial for sustainable supply and potential pathway engineering. While some studies have touched upon the biosynthesis of related cyanobacterial natural products, the specific enzymatic steps and genetic clusters involved in this compound biosynthesis are not fully elucidated. mdpi.comresearchgate.netpnas.org Future research should employ genomic and metabolomic approaches to identify the genes and enzymes responsible for this compound synthesis. researchgate.netpnas.orgnih.gov This could involve genome sequencing of this compound-producing strains and functional characterization of putative biosynthetic genes. Exploring cryptic or silent biosynthetic gene clusters within these organisms could also reveal novel this compound analogs or related compounds with potentially different activities. pnas.org

Development of Novel Synthetic Methodologies for Complex Analogues

The unique structure of this compound, including its δ-lactone ring and chiral center, has made it an attractive target for organic synthesis. mdpi.comoup.comnih.govresearchgate.netacs.org Numerous synthetic efforts have been reported for this compound and its derivatives. mdpi.comoup.comnih.govresearchgate.netacs.org However, the synthesis of complex analogs, particularly those with modified stereochemistry or additional functional groups, can be challenging. acs.orgresearchgate.net Future research should focus on developing more efficient, convergent, and stereoselective synthetic methodologies to access a wider range of this compound analogs. This could involve exploring novel catalytic reactions, flow chemistry techniques, or innovative protecting group strategies to streamline synthesis and improve yields. acs.orgresearchgate.netnsf.gov The development of diversity-oriented synthesis approaches could enable the rapid generation of libraries of this compound analogs for biological screening.

Identification of New Biological Targets and Pathways

Beyond its reported antifungal, molluscicidal, and brine shrimp toxicity, the full spectrum of this compound's biological activities and its molecular targets are not completely understood. mdpi.comoup.comnih.govmdpi.comnih.govoregonstate.edu The discovery that this compound dimer inhibits SIRT2 highlights the potential for unexpected biological interactions. nih.govoregonstate.edu In silico studies have also suggested potential activity against enzymes involved in diabetes management. researchgate.net Future research should utilize unbiased high-throughput screening assays and phenotypic screens to identify new biological activities of this compound and its analogs. Target deconvolution strategies, such as affinity chromatography coupled with mass spectrometry or chemical proteomics, can be employed to identify the specific proteins that interact with this compound. insilico.com Pathway analysis using transcriptomic and proteomic data from treated cells or organisms can reveal the cellular processes modulated by this compound. medrxiv.orgcd-genomics.comresearchgate.netbiorxiv.org

Advanced Pre-clinical Efficacy and Selectivity Profiling

While some preclinical investigations, such as the evaluation of this compound analogs against MRSA, have been conducted, comprehensive preclinical efficacy and selectivity profiling is needed for any promising lead compounds. mdpi.comresearchgate.net Future research should involve rigorous in vitro and in vivo studies to evaluate the efficacy of this compound and its potent analogs in relevant disease models. insilico.comfrontiersin.orgfrontiersin.orgopenaccessjournals.comnih.gov This includes determining dose-response relationships, assessing efficacy in established animal models of infection or other relevant conditions, and evaluating selectivity against off-target cells or processes to predict potential side effects. insilico.comfrontiersin.orgfrontiersin.orgnih.gov Standardized reporting of preclinical data is essential for comparison and translation. frontiersin.org

Strategies for Overcoming Analog Challenges (e.g., Bioavailability studies, in relevant non-human models)

Natural products, including those from marine sources, can face challenges related to pharmacokinetic properties such as solubility, stability, and bioavailability, which can hinder their development as drugs. frontiersin.orgmdpi.com Future research should address these challenges for this compound and its promising analogs. This includes conducting detailed pharmacokinetic studies in relevant non-human models to understand their absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgfrontiersin.orgmdpi.com Strategies to improve bioavailability could involve the development of suitable formulations, chemical modifications to enhance solubility or stability, or the use of drug delivery systems. frontiersin.orgfrontiersin.org

Integration of Omics Data for Systems-Level Understanding

The integration of data from various omics platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic, systems-level understanding of the biological effects of natural products like this compound. medrxiv.orgcd-genomics.comresearchgate.netbiorxiv.orgscispace.com Future research should integrate omics data to gain deeper insights into how this compound interacts with biological systems. Genomic data can inform biosynthesis studies, while transcriptomic and proteomic data can reveal affected pathways and potential targets. medrxiv.orgcd-genomics.comresearchgate.netbiorxiv.org Metabolomic profiling can help understand the metabolic changes induced by this compound treatment. medrxiv.orgcd-genomics.comresearchgate.net Integrating these diverse datasets through bioinformatics and computational modeling can help identify biomarkers of response or toxicity and provide a more complete picture of this compound's biological activities. medrxiv.orgcd-genomics.comresearchgate.netbiorxiv.org

Q & A

Q. What methodologies are employed to isolate and structurally characterize Tanikolide and its derivatives from marine cyanobacteria?

this compound is primarily isolated from Lyngbya majuscula marine cyanobacteria using chromatographic techniques (e.g., HPLC, column chromatography). Structural elucidation involves 1D/2D NMR for planar structure determination, X-ray crystallography for absolute configuration, and chiral GC-MS to resolve stereochemical ambiguities. For example, this compound dimer’s R,R-isomer was confirmed via total synthesis and comparative chiral analysis .

Q. What initial bioactivities have been identified for this compound and its dimeric analogs?

this compound dimer exhibits selective SIRT2 inhibition (IC50 = 176 nM), while its seco acid derivative shows moderate cytotoxicity. Activity varies across assays; for instance, this compound dimer’s IC50 increased to 2.4 µM in a secondary enzymatic assay, highlighting assay-dependent variability . Comparative studies with Malyngolide Dimer (a structural analog) reveal divergent bioactivities, emphasizing the role of stereochemistry and alkyl chain modifications .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for this compound dimer across different enzymatic assays?

Discrepancies in potency (e.g., 176 nM vs. 2.4 µM) may arise from assay-specific variables:

- Enzyme preparation : Recombinant vs. native SIRT2 isoforms.

- Substrate design : Fluorogenic vs. acetylated peptide substrates.

- Incubation time : Shorter durations may underestimate inhibition kinetics.

Methodological standardization, including positive controls (e.g., nicotinamide) and orthogonal assays (e.g., isothermal titration calorimetry), is critical for reconciling data .

Q. What synthetic strategies resolve stereochemical uncertainties in this compound dimer analogs?

Total synthesis is essential for confirming stereochemistry. For example:

- Epoxide-opening cascades : Kita’s method converts 2,3-epoxy alcohols to lactones via PIFA-mediated domino reactions, enabling stereocontrolled access to this compound’s core .

- Chiral pool synthesis : Using enantiopure starting materials (e.g., malic acid) to enforce R,R-configuration.

- Comparative analysis : Chiral GC-MS and optical rotation data validate synthetic products against natural isolates .

Q. How do structural modifications in this compound analogs influence SIRT isoform selectivity?

Structure-activity relationship (SAR) studies reveal:

| Modification | SIRT1 IC50 | SIRT2 IC50 | Selectivity (SIRT2/SIRT1) |

|---|---|---|---|

| (5R,5’R)-dimer | 1.8 µM | 176 nM | ~10-fold |

| (5S,5’S)-dimer (ent-5) | 1.7 µM | 190 nM | ~9-fold |

| Key factors: |

- Hydroxymethyl orientation : Impacts hydrogen bonding with SIRT2’s catalytic pocket.

- Alkyl chain length : Longer chains (C12 vs. C10 in Malyngolide) enhance hydrophobic interactions.

Stereochemical preservation is critical; epimerization abolishes activity .

Q. What experimental designs mitigate cytotoxicity interference in this compound’s bioactivity assays?

- Counter-screening : Test compounds against non-target cell lines (e.g., H-460 lung cells) to isolate target-specific effects .

- Dose-response profiling : Use sub-cytotoxic concentrations (e.g., <10 µM) in enzyme assays.

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .

Methodological Guidelines

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

- Experimental rigor : Report reaction conditions (solvent, temperature, catalysts), purification methods (e.g., HPLC gradients), and characterization data (NMR δ-values, HRMS m/z).

- Stereochemical validation : Include chiral GC-MS chromatograms and optical rotation comparisons.

- Deposition : Submit spectral data to public repositories (e.g., ChemSpider) and provide accession numbers .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error propagation : Account for instrument precision (e.g., ±5% pipetting error) in triplicate measurements.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

Data Contradiction Analysis

Q. Why does this compound dimer show negligible activity in sodium channel blockade assays despite potent SIRT2 inhibition?

Divergent bioactivity may stem from:

- Target accessibility : SIRT2 is cytosolic, whereas sodium channels are membrane-bound.

- Physicochemical properties : this compound’s logP (~3.5) limits membrane permeability in electrophysiological assays.

- Assay sensitivity : Fluorogenic SIRT assays detect sub-micromolar activity, whereas patch-clamp requires higher compound concentrations .

Q. How can researchers reconcile the absence of this compound’s antifungal activity in recent studies versus early reports?

Re-evaluate parameters:

- Strain specificity : Test against Candida spp. vs. Aspergillus spp.

- Culture conditions : Vary pH, temperature, and nutrient availability to mimic in vivo environments.

- Synergistic effects : Screen with adjuvants (e.g., fluconazole) to uncover potentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.